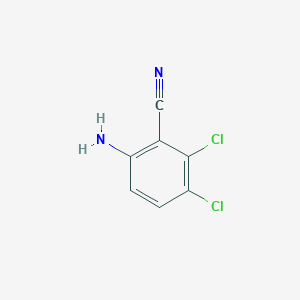

6-Amino-2,3-dichlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMBKSPMCKFIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-2,3-dichlorobenzonitrile molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental protocols for 6-Amino-2,3-dichlorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. This compound is notably recognized as a process impurity in the manufacturing of Anagrelide, a platelet-reducing agent.

Molecular Structure and Formula

This compound is an organic compound featuring a benzonitrile core substituted with two chlorine atoms and an amino group.

-

CAS Number: 147249-41-0[1]

-

Molecular Weight: 187.03 g/mol [1]

-

Synonyms: 2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 15, Anagrelide Impurity 24[1][2]

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of this compound.

| Property | Value | Source(s) |

| Physical Properties | ||

| Melting Point | 141-144 °C | ChemicalBook |

| Form | Solid | ChemicalBook |

| Color | Pale Beige to Light Beige | ChemicalBook |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | ChemicalBook |

| Computed Properties | ||

| Topological Polar Surface Area (TPSA) | 49.8 Ų | PubChem[2] |

| logP (Octanol-Water Partition Coefficient) | 3.3 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical quantification of this compound are provided below.

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process involving the formation of a key intermediate, 2,3-Dichloro-6-nitrobenzonitrile, followed by the reduction of the nitro group.

Step 1: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

This procedure is adapted from synthetic methods for similar compounds.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,2,3-trichloro-4-nitrobenzene (1.0 eq) and copper(I) cyanide (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or pyridine.

-

Reaction Execution: Heat the reaction mixture to 150-165 °C under a nitrogen atmosphere.[4][5] Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. Carefully add a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.[5]

-

Extraction: Extract the product into an organic solvent such as toluene. Wash the combined organic layers sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield 2,3-Dichloro-6-nitrobenzonitrile.[4][5]

Step 2: Reduction of 2,3-Dichloro-6-nitrobenzonitrile to this compound

This is a standard reduction of an aromatic nitro group.

-

Reaction Setup: Dissolve the 2,3-Dichloro-6-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography or recrystallization if necessary.

Analytical Protocol: Quantification as a Pharmaceutical Impurity

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of this compound as an impurity in Anagrelide drug substance or product. The method is based on established stability-indicating methods for Anagrelide.[6][7][8]

-

Chromatographic System:

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Column: Symmetry C8 (250 mm x 4.6 mm, 3.0 µm) or equivalent.[6]

-

Column Temperature: 40 °C.[6]

-

Mobile Phase A: 0.03 M Potassium dihydrogen phosphate, with pH adjusted to 3.0-4.1 using orthophosphoric acid.[6][8]

-

Mobile Phase B: A mixture of acetonitrile and buffer (e.g., 90:10 v/v).[8]

-

Injection Volume: 10 µL.[8]

-

-

Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases). Prepare a series of dilutions to establish linearity and determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

-

Sample Solution: Accurately weigh and dissolve the Anagrelide drug substance or a powdered sample from the dosage form in the diluent to a known concentration.

-

-

Method Execution and Analysis:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the blank (diluent), standard solutions, and sample solutions.

-

Run a gradient elution program to achieve separation of Anagrelide from its impurities, including this compound. A typical gradient might run from 30% to 70% of Mobile Phase B over 15-20 minutes.[8]

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.

-

Role as a Pharmaceutical Impurity and Related Pathways

This compound is a known impurity related to the synthesis of Anagrelide. Anagrelide is used to treat essential thrombocythemia by reducing platelet counts.[9][10] Its mechanism involves the inhibition of phosphodiesterase III (PDE3), which plays a role in the maturation of megakaryocytes, the precursors to platelets.[9][11]

Logical Workflow: Pharmaceutical Impurity Analysis

The following diagram illustrates a typical workflow for identifying and controlling an impurity like this compound during drug manufacturing.

Signaling Pathway: Anagrelide's Mechanism of Action

This diagram shows the simplified signaling pathway affected by Anagrelide, providing context for its therapeutic use.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H4Cl2N2 | CID 2735318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

IUPAC name for 6-Amino-2,3-dichlorobenzonitrile

An in-depth technical guide to 6-Amino-2,3-dichlorobenzonitrile, a pivotal intermediate in pharmaceutical synthesis.

This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and critical role as a key starting material in the manufacturing of the platelet-reducing agent, Anagrelide. The document details relevant biological pathways associated with the final active pharmaceutical ingredient and furnishes detailed experimental protocols for its synthesis and potential biological evaluation.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .[1] It is a substituted benzonitrile that serves as a crucial building block in organic synthesis. Its significance is primarily linked to its role as a process intermediate in the production of Anagrelide, where it is also considered a potential impurity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 15/24 | [1][2] |

| CAS Number | 147249-41-0 | [1][2][3] |

| Molecular Formula | C₇H₄Cl₂N₂ | [2][3] |

| Molecular Weight | 187.03 g/mol | [2][3] |

Synthesis and Manufacturing

This compound is not a final drug product but a critical intermediate. A documented synthesis route involves the reduction of a nitro-group precursor, 2,3-dichloro-6-nitrobenzonitrile.[4] This transformation is a key step in the multi-stage synthesis of Anagrelide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of Anagrelide intermediates.[4]

Objective: To synthesize this compound by the chemical reduction of 2,3-dichloro-6-nitrobenzonitrile.

Materials:

-

2,3-dichloro-6-nitrobenzonitrile (starting material)

-

Reducing agent (e.g., Stannous chloride (SnCl₂), or catalytic hydrogenation with H₂/Pd-C)

-

Appropriate solvent system (e.g., Ethanol, Ethyl acetate, Hydrochloric acid)

-

Neutralizing agent (e.g., Sodium hydroxide solution)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, 2,3-dichloro-6-nitrobenzonitrile, in a suitable solvent such as ethanol.

-

Reduction:

-

Method A (Stannous Chloride): Prepare a solution of stannous chloride in concentrated hydrochloric acid. Add this solution dropwise to the flask containing the starting material. Heat the mixture under reflux for several hours until TLC analysis indicates complete consumption of the starting material.

-

Method B (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (10% Pd-C) to the solution of the starting material. Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

If using hydrogenation, filter the mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in water and neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.

Visualization of Synthesis Workflow

The following diagram illustrates the key transformation in the synthesis of the title compound.

Biological Context: The Anagrelide Connection

The primary relevance of this compound is its use in synthesizing Anagrelide, a medication for essential thrombocythemia, a disorder characterized by the overproduction of platelets.[5][6] Anagrelide reduces platelet counts by targeting the maturation of megakaryocytes, the platelet precursor cells in the bone marrow.[7][8]

Mechanism of Action of Anagrelide

Anagrelide is an inhibitor of phosphodiesterase 3 (PDE3).[8][9] The mechanism involves the following steps:

-

PDE3 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).

-

By inhibiting PDE3, Anagrelide increases intracellular cAMP levels within megakaryocytes.

-

Elevated cAMP disrupts the normal signaling pathways required for the post-mitotic maturation phase of megakaryocytes.

-

This disruption delays megakaryocyte maturation and ultimately leads to a decrease in the production and release of platelets into the bloodstream.[7]

Signaling Pathway Diagram

The diagram below illustrates the PDE3 signaling pathway targeted by Anagrelide.

Quantitative Data

Table 2: Biological Activity of Parent Compound Anagrelide

| Compound | Target | Assay | Value (IC₅₀) | Reference |

| Anagrelide | Phosphodiesterase-II | Enzyme Inhibition | 36 nM | [5] |

Proposed Experimental Protocol for Biological Activity Screening

To determine if this compound possesses biological activity similar to Anagrelide, a phosphodiesterase inhibition assay could be employed.

Experimental Protocol: PDE3A Enzyme Inhibition Assay

Objective: To quantify the inhibitory potential of this compound on human recombinant PDE3A enzyme activity and compare it to Anagrelide.

Materials:

-

Human recombinant PDE3A enzyme

-

This compound (test compound)

-

Anagrelide (positive control)

-

cAMP (substrate)

-

5'-Nucleotidase (from Crotalus atrox)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

96-well microplates

-

Inorganic phosphate detection reagent (e.g., Malachite Green-based)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and Anagrelide in 100% DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Reaction Mixture: In each well of a 96-well plate, add the following in order:

-

Assay buffer.

-

Test compound dilution or control (DMSO for negative control, Anagrelide for positive control).

-

Human recombinant PDE3A enzyme.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, cAMP, to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Termination and Signal Generation:

-

Stop the PDE3 reaction by adding 5'-Nucleotidase. This enzyme will convert the AMP product of the first reaction into adenosine and inorganic phosphate (Pi).

-

Incubate for an additional 10 minutes.

-

-

Detection: Add the phosphate detection reagent to all wells. Allow color to develop for 15-20 minutes.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

- 1. veeprho.com [veeprho.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. WO2005080398A1 - Method for the production of anagrelide hydrochloride - Google Patents [patents.google.com]

- 5. Anagrelide - Wikipedia [en.wikipedia.org]

- 6. veeprho.com [veeprho.com]

- 7. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. Agrylin (anagrelide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

An In-Depth Technical Guide to the Synthesis of 6-Amino-2,3-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Amino-2,3-dichlorobenzonitrile, a key intermediate in pharmaceutical research and development. This document details the necessary reagents, reaction conditions, and expected outcomes for the synthesis, tailored for an audience with a strong background in organic chemistry.

Executive Summary

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the precursor, 2,3-Dichloro-6-nitrobenzonitrile, from a substituted chloronitrobenzene. The subsequent step is the reduction of the nitro group to an amine, yielding the final product. This guide outlines two primary methods for the synthesis of the nitro intermediate and presents common reduction methods to achieve the desired amino compound.

Synthesis of the Precursor: 2,3-Dichloro-6-nitrobenzonitrile

The key precursor, 2,3-Dichloro-6-nitrobenzonitrile, can be synthesized from different starting materials. Below are two detailed experimental protocols.

Method 1: From 1,2,3-Trichloro-4-nitrobenzene

This method involves a nucleophilic aromatic substitution reaction where a cyano group replaces a chlorine atom.

Experimental Protocol:

A solution of 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper(I) cyanide in 1.21 L of dimethylformamide (DMF) is heated to 155°C for 2 hours. After cooling to room temperature, a solution of 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added, and the mixture is heated to 65°C for 20 minutes. The mixture is then cooled, stirred with 0.55 kg of activated charcoal and 4 L of toluene, and filtered. The organic phase is separated, and the aqueous phase is extracted with toluene. The combined toluene layers are washed with water and 6 N HCl, dried, and concentrated to give a slurry. The slurry is dissolved in 1.5 L of methanol and stored at 5°C for 24 hours. The product is collected by filtration, washed with cold methanol, and dried at 40°C.

| Parameter | Value |

| Starting Material | 1,2,3-Trichloro-4-nitrobenzene |

| Reagents | Copper(I) cyanide, DMF, Ferric chloride hexahydrate, HCl, Toluene, Methanol |

| Reaction Temperature | 155°C |

| Reaction Time | 2 hours |

| Yield | Not explicitly stated, but a slurry is obtained for recrystallization. |

| Purity | Not explicitly stated. |

Method 2: From 2,3,4-Trichloronitrobenzene

This alternative route also utilizes a cyanation reaction.

Experimental Protocol:

Under a nitrogen atmosphere, pyridine (42 ml, 0.52 mol) is added to a mixture of 2,3,4-trichloronitrobenzene (225 g, 1 mol) and cuprous cyanide (89.6 g, 1 mol). The mixture is heated to 100°C until it becomes stirrable. The temperature is then raised to 165°C over 1.5 hours and held for 30 minutes. After cooling, concentrated HCl (500 ml) and toluene (250 ml) are added, and the mixture is vigorously stirred for 1.5 hours. The layers are separated, and the aqueous phase is extracted with toluene (3 x 250 ml). The combined organic extracts are washed with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml). The toluene solution is dried over Na2SO4, filtered, and concentrated to yield the crude product. Recrystallization from methanol (2.1 ml/g) affords the purified product.

| Parameter | Value |

| Starting Material | 2,3,4-Trichloronitrobenzene |

| Reagents | Cuprous cyanide, Pyridine, HCl, Toluene, Methanol |

| Reaction Temperature | 100°C to 165°C |

| Reaction Time | ~2 hours |

| Yield | 85% (crude) |

| Purity (crude) | 87% |

| Purity (recrystallized) | 99% |

Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 2,3-Dichloro-6-nitrobenzonitrile. Several methods are effective for this transformation.

Method A: Reduction with Sodium Dithionite

Sodium dithionite is a mild and effective reducing agent for aromatic nitro compounds.

General Experimental Protocol:

2,3-Dichloro-6-nitrobenzonitrile is dissolved in a suitable solvent such as a mixture of an organic solvent (e.g., ethyl acetate, methanol, or THF) and water. A solution of sodium dithionite in water is then added portion-wise to the stirred solution of the nitro compound. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 2,3-Dichloro-6-nitrobenzonitrile |

| Reagent | Sodium dithionite |

| Solvent | Biphasic system (e.g., Ethyl acetate/Water) |

| Reaction Temperature | Room temperature to gentle heating |

| Yield | Typically high, but specific data for this substrate is not available. |

| Purity | Dependent on purification method. |

Method B: Reduction with Iron Powder

Reduction using iron powder in an acidic medium is a classical and cost-effective method.

General Experimental Protocol:

To a suspension of 2,3-Dichloro-6-nitrobenzonitrile in a mixture of a protic solvent (e.g., ethanol or acetic acid) and water, iron powder is added. An acid, such as acetic acid or hydrochloric acid, is used to activate the iron. The reaction mixture is stirred, and the progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the desired product.

| Parameter | Value |

| Starting Material | 2,3-Dichloro-6-nitrobenzonitrile |

| Reagent | Iron powder |

| Activating Agent | Acetic acid or Hydrochloric acid |

| Solvent | Ethanol/Water or Acetic Acid/Water |

| Reaction Temperature | Room temperature to reflux |

| Yield | Generally good to excellent, but specific data for this substrate is not available. |

| Purity | Dependent on work-up and purification. |

Synthesis Pathway Visualization

The following diagram illustrates the overall synthesis pathway from 1,2,3-Trichloro-4-nitrobenzene to this compound.

Caption: Synthesis of this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Conclusion

This guide provides detailed synthetic routes to this compound. The presented protocols for the synthesis of the key intermediate, 2,3-Dichloro-6-nitrobenzonitrile, offer high yields and purity. The subsequent reduction of the nitro group can be achieved through various established methods, providing flexibility in reagent choice and reaction conditions. Researchers and drug development professionals can utilize this information to efficiently produce this valuable compound for their research endeavors. Further optimization of the reduction step for this specific substrate may be beneficial to maximize yield and purity.

Technical Guide: 6-Amino-2,3-dichlorobenzonitrile (CAS 147249-41-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-2,3-dichlorobenzonitrile (CAS number 147249-41-0). While direct biological activity and signaling pathway information for this specific compound is not extensively available in public literature, its critical role as a key intermediate in the synthesis of the antithrombotic agent Anagrelide and its metabolites is well-documented.[1] This guide will therefore also cover its synthetic applications and the biological context of its primary end-product, Anagrelide.

Chemical Structure and Identity

-

CAS Number: 147249-41-0

-

IUPAC Name: this compound[2]

-

Synonyms: 2-AMINO-5,6-DICHLOROBENZONITRILE, Anagrelide Impurity 24[2]

Structure:

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Boiling Point | 342.9 ± 42.0 °C (Predicted) | [1] |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 0.12 ± 0.10 (Predicted) | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [1] |

Synthesis and Experimental Protocols

This compound is a key intermediate in several patented synthetic routes to Anagrelide. The following section outlines a general synthetic approach based on available literature.

Synthesis of this compound

A common precursor for the synthesis of Anagrelide and its intermediates is 2,3-dichloro-6-nitrobenzonitrile. The synthesis of this precursor is often achieved through the nitration of 2,3-dichlorobenzonitrile. The subsequent reduction of the nitro group of 2,3-dichloro-6-nitrobenzonitrile yields this compound.

Experimental Protocol: Reduction of 2,3-dichloro-6-nitrobenzonitrile

This is a generalized protocol based on common chemical reductions of nitroarenes and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-6-nitrobenzonitrile in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent. Common reagents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions:

-

With SnCl₂/HCl: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

With Catalytic Hydrogenation: The reaction is carried out in a hydrogenation apparatus under a positive pressure of hydrogen gas. The reaction is monitored by the uptake of hydrogen.

-

-

Work-up:

-

With SnCl₂/HCl: After completion, the reaction mixture is cooled and made alkaline by the addition of a base (e.g., sodium hydroxide solution) to precipitate tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

With Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Use in Anagrelide Synthesis

This compound serves as a crucial building block for the construction of the quinazoline ring system of Anagrelide. The synthesis generally proceeds by the reaction of this compound with a glycine derivative, followed by cyclization reactions to form the final imidazoquinazoline structure of Anagrelide.

Caption: Synthetic pathway from 2,3-Dichlorobenzonitrile to Anagrelide.

Biological Context: Anagrelide's Mechanism of Action

As this compound is primarily of interest due to its role as a precursor to Anagrelide, understanding the biological activity of Anagrelide is essential for researchers in this field. Anagrelide is used to treat essential thrombocythemia by reducing the number of platelets in the blood.

Anagrelide's primary mechanism of action is the inhibition of phosphodiesterase III (PDE III). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within megakaryocytes, the bone marrow cells responsible for producing platelets. The elevated cAMP levels interfere with the maturation of megakaryocytes, thereby decreasing the production of platelets.

Caption: Anagrelide's signaling pathway in megakaryocytes.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical industry, particularly in the synthesis of Anagrelide. While data on its intrinsic biological properties are scarce, its chemical characteristics and synthetic utility are well-established. This guide provides a foundational understanding of this compound for researchers and professionals involved in drug discovery and development, highlighting its physicochemical properties, synthetic pathways, and the biological significance of its ultimate product. Further research into the direct biological effects of this intermediate could be a potential area of investigation.

References

Anagrelide Impurity 24: A Comprehensive Technical Review

Introduction

Anagrelide is a medication used for the treatment of essential thrombocythemia, a condition characterized by an overproduction of blood platelets.[1] As with any pharmaceutical compound, the manufacturing process and degradation pathways of Anagrelide can lead to the formation of impurities. These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.[2] This technical guide focuses on a specific impurity, Anagrelide Impurity 24, providing an in-depth overview of its chemical information, synthesis, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals working with Anagrelide and its related substances.

Chemical Information and Data

Based on available analytical data, the chemical structure and properties of Anagrelide Impurity 24 have been elucidated. The following tables summarize the key chemical identifiers and physicochemical properties.

| Identifier | Value |

| IUPAC Name | 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one |

| CAS Number | 68475-42-3[1] |

| Molecular Formula | C₁₀H₇Cl₂N₃O[3] |

| Molecular Weight | 256.09 g/mol [3] |

Synthesis and Formation

Anagrelide Impurity 24 can be formed during the synthesis of Anagrelide or as a degradation product. Understanding its formation is crucial for controlling its levels in the final drug substance.

The synthesis of Anagrelide typically involves a multi-step process.[1][2] Impurities can arise from unreacted starting materials, by-products of intermediate reactions, or subsequent degradation of the active pharmaceutical ingredient (API). One patented method for the preparation of a related compound, Anagrelide Impurity B, involves a five-step synthesis starting from 2,3-dichlorobenzaldehyde, which undergoes nitration, reduction, chloro-condensation, and ring-closure reactions.[4] While the specific synthesis of Impurity 24 is not detailed in the public literature, it is likely formed through analogous or competing reaction pathways.

Degradation Pathways

Forced degradation studies of Anagrelide hydrochloride have been conducted under various stress conditions, including acidic and basic hydrolysis, oxidation, thermal stress, and photolytic stress, as per ICH guidelines.[5][6] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] While specific degradation pathways leading to Impurity 24 are not explicitly outlined, it is known that Anagrelide is susceptible to degradation, particularly under basic and oxidative conditions.[5]

The following diagram illustrates a generalized workflow for the identification of degradation products of Anagrelide.

Caption: Workflow for Forced Degradation and Impurity Identification.

Experimental Protocols

The identification and quantification of Anagrelide Impurity 24 rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying related substances in Anagrelide.[2]

General HPLC Method for Anagrelide and its Impurities:

A stability-indicating reversed-phase HPLC method can be developed and validated according to ICH guidelines.[6] A typical method would involve:

-

Column: C18 Inertsil column (250 mm × 4.6 mm i.d., 5 µm particle size).[6]

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile, methanol).[6][7]

-

Detector: UV detector set at an appropriate wavelength (e.g., 251 nm).[6]

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[6]

Method Validation Parameters:

The analytical method should be validated for specificity, linearity, precision, accuracy, robustness, and limit of quantification to ensure reliable results.[6]

The following diagram illustrates a typical analytical workflow for the quality control of Anagrelide, including impurity profiling.

Caption: Analytical Workflow for Anagrelide Impurity Profiling.

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This guide has provided a summary of the available technical information on Anagrelide Impurity 24. While specific details on its synthesis and degradation pathways are not extensively published, the general principles of impurity formation in Anagrelide provide a framework for its control. The use of validated, stability-indicating analytical methods is essential for ensuring the quality and safety of Anagrelide drug products. Further research into the specific formation mechanisms and toxicological profile of Anagrelide Impurity 24 would be beneficial for the continued safe use of Anagrelide.

References

- 1. Anagrelide - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN107903217A - A kind of preparation method of anagrelide impurity B - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectral Analysis of 6-Amino-2,3-dichlorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Amino-2,3-dichlorobenzonitrile, a compound of interest in pharmaceutical development, often as a reference standard for impurities. This document details the expected Infrared (IR) and Mass Spectrometry (MS) data, outlines the methodologies for their acquisition, and provides a framework for data interpretation.

Introduction

This compound (C₇H₄Cl₂N₂) is a substituted aromatic nitrile.[1] Its chemical structure, featuring an amino group, a nitrile group, and two chlorine atoms on a benzene ring, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, characterization, and quantification in various analytical settings.

Spectral Data Presentation

While specific, experimentally-derived peak lists for this compound are not publicly available in comprehensive databases, the following tables present expected key spectral features based on the known structure of the molecule and general spectroscopic principles.

Infrared (IR) Spectroscopy Data

The following table summarizes the expected characteristic absorption bands in the infrared spectrum of this compound. The presence of amino, aromatic, and nitrile functional groups, along with carbon-chlorine bonds, will dominate the spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2230 - 2210 | Strong, Sharp | C≡N stretching of the nitrile group |

| 1650 - 1580 | Medium-Strong | N-H scissoring (bending) of the primary amine |

| 1600 - 1450 | Medium | C=C stretching of the aromatic ring |

| 850 - 750 | Strong | C-Cl stretching |

| 850 - 750 | Medium-Strong | N-H wagging of the primary amine |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the sample.

Mass Spectrometry (MS) Data

The mass spectrum of this compound, likely acquired using a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, would be expected to show a distinct molecular ion peak and several characteristic fragment ions.[2] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 186/188/190 | High | [M]⁺, Molecular ion (isotopic pattern due to two Cl atoms) |

| 151/153 | Medium | [M - Cl]⁺ |

| 124 | Medium | [M - Cl - HCN]⁺ |

| 89 | Medium | [C₆H₃N]⁺ |

Note: The fragmentation pattern is a prediction and the actual relative intensities would be determined experimentally.

Experimental Protocols

The following sections detail standardized protocols for obtaining the IR and Mass Spec data for a solid sample like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any traces of water.

-

In an agate mortar, grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its primary fragments.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or, more commonly, by using a Gas Chromatograph (GC) as the inlet.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[3]

-

This bombardment causes the ejection of an electron from the molecule, resulting in the formation of a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The molecular ions and any fragment ions formed in the source are accelerated by an electric field.

-

The ions are then passed through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[4]

-

-

Detection:

-

An electron multiplier or a similar detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Data Interpretation and Visualization

Interpretation of Spectral Data

-

IR Spectrum: The presence of a sharp, strong peak around 2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) group.[5] The dual peaks in the 3450-3250 cm⁻¹ region are characteristic of the N-H stretching vibrations of a primary amine.[5] Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the C=C stretching of the benzene ring will appear in the 1600-1450 cm⁻¹ region.[6] The strong absorptions in the lower wavenumber region (below 850 cm⁻¹) can be attributed to the C-Cl stretching vibrations.

-

Mass Spectrum: The molecular ion peak is the most important piece of information, as it provides the molecular weight of the compound. For this compound, the molecular ion peak will appear as a cluster of peaks (at m/z 186, 188, and 190) due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern can provide clues about the molecule's structure. For example, the loss of a chlorine atom or the nitrile group are common fragmentation pathways for this type of compound.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H4Cl2N2 | CID 2735318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 2,6-dichloro- [webbook.nist.gov]

- 4. CID 22226138 | C14H6Cl4N2 | CID 22226138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 6-Amino-2,3-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2,3-dichlorobenzonitrile, a chlorinated aromatic nitrile. The document covers its discovery and history, primarily as a known impurity in the synthesis of the thrombocythemia drug, Anagrelide. Detailed physicochemical properties are presented in a structured tabular format. A plausible experimental protocol for its synthesis is detailed, derived from the known synthetic pathways of its parent compound. The guide also includes visualizations of the synthetic pathway and logical relationships to aid in understanding its chemical context. While dedicated studies on the biological activity of this compound are limited, its relevance as a pharmaceutical impurity underscores the importance of its characterization and synthesis for quality control and safety assessment in drug development.

Introduction

This compound (CAS No. 147249-41-0) is a substituted benzonitrile that has garnered attention primarily within the pharmaceutical industry. Its significance stems from its identification as a process-related impurity in the manufacturing of Anagrelide, a medication used to treat essential thrombocythemia and other myeloproliferative neoplasms. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, necessitating a thorough understanding of their formation, characterization, and potential biological impact. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers and professionals in the field.

Discovery and History

The history of this compound is intrinsically linked to the development and synthesis of Anagrelide. While a specific date or individual credited with the "discovery" of this compound is not documented in publicly available literature, it was identified and characterized as a process impurity during the synthesis and scale-up of Anagrelide. Impurities in pharmaceutical preparations are often discovered during the analytical characterization of the final drug substance and its intermediates.

The synthesis of Anagrelide typically involves the use of 2,3-dichlorobenzonitrile or related precursors. The formation of this compound is believed to occur as a byproduct or degradation product during various stages of the multi-step synthesis of Anagrelide, particularly during reactions involving amination or reduction of nitro-substituted precursors. Its presence as "Anagrelide Impurity 24" or "Anagrelide Impurity 15" in pharmaceutical impurity profiling highlights its relevance in the quality control of this important therapeutic agent.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 147249-41-0 | PubChem[1] |

| Molecular Formula | C₇H₄Cl₂N₂ | PubChem[1] |

| Molecular Weight | 187.03 g/mol | ChemScene[2] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 24, Anagrelide Impurity 15 | PubChem[1], ChemScene[2] |

| Appearance | Solid (presumed) | General knowledge |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Experimental Protocols

Plausible Synthesis of this compound from 2,3-Dichloro-6-nitrobenzonitrile

This proposed synthesis involves the selective reduction of the nitro group of 2,3-dichloro-6-nitrobenzonitrile.

Reaction Scheme:

Caption: Plausible synthetic route to this compound.

Materials:

-

2,3-Dichloro-6-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure (Conceptual):

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-6-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction:

-

Method A (Using SnCl₂): To the solution from step 1, add a stoichiometric excess of stannous chloride dihydrate dissolved in concentrated hydrochloric acid.

-

Method B (Catalytic Hydrogenation): To the solution from step 1, add a catalytic amount of palladium on carbon (e.g., 5-10 mol%). The flask is then evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (balloon or hydrogenator).

-

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

For Method A: Upon completion, the reaction mixture is cooled to room temperature and the pH is carefully adjusted to be basic (pH > 8) with a saturated sodium bicarbonate solution. This will precipitate tin salts.

-

For Method B: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

-

Extraction: The aqueous layer (from Method A work-up) or the filtrate (from Method B) is extracted several times with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Note: This is a generalized procedure. The specific reaction conditions (temperature, reaction time, solvent, and concentration) would need to be optimized for best results.

Signaling Pathways and Logical Relationships

As this compound is primarily an impurity, there are no documented studies on its interaction with specific signaling pathways. However, we can visualize its logical relationship within the context of Anagrelide synthesis.

Caption: Formation of this compound as an impurity.

Biological Activity and Applications

There is a significant lack of publicly available data on the specific biological activity or potential applications of pure this compound. Its primary relevance is as a potential contaminant in Anagrelide. In the context of drug development, the biological activity of impurities is of great concern. Regulatory agencies require that impurities above a certain threshold be identified, and their potential toxicity evaluated. Therefore, the main "application" of this compound to date has been as a reference standard for analytical method development and validation in the quality control of Anagrelide.

Conclusion

This compound is a chemical compound whose history and significance are closely tied to the pharmaceutical manufacturing of Anagrelide. While not a compound of direct therapeutic interest itself, its role as a process-related impurity makes its study essential for ensuring the safety and quality of this important medication. This guide has provided a consolidated overview of its known properties, a plausible synthetic protocol, and its contextual relationship within drug synthesis. Further research into the specific biological and toxicological profile of this compound would be beneficial for a more comprehensive risk assessment in the pharmaceutical industry.

References

Technical Guide: Solubility and Application of 6-Amino-2,3-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-dichlorobenzonitrile is a chemical intermediate of significant interest in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in process development, formulation, and purification. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and explores its role in the synthesis of the platelet-reducing agent, Anagrelide.

Data Presentation: A Framework for Your Research

To facilitate systematic data collection and comparison, the following table structure is recommended for recording experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | [Insert Data] | [Insert Data] | HPLC |

| Ethanol | 25 | [Insert Data] | [Insert Data] | HPLC |

| Acetone | 25 | [Insert Data] | [Insert Data] | HPLC |

| Dichloromethane | 25 | [Insert Data] | [Insert Data] | HPLC |

| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | HPLC |

| Dimethylformamide (DMF) | 25 | [Insert Data] | [Insert Data] | HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] | [Insert Data] | HPLC |

Experimental Protocols: Determining Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method . This protocol provides a reliable and reproducible means of ascertaining the solubility of this compound in various organic solvents.

Protocol: Saturation Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

2. Materials:

- This compound (solid, high purity)

- Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, DMF, DMSO) of analytical grade

- Scintillation vials or flasks with screw caps

- Orbital shaker or wrist-action shaker in a temperature-controlled incubator

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3. Procedure:

Mandatory Visualizations

Experimental Workflow: Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Synthetic Pathway: Role in Anagrelide Synthesis

This compound can serve as a key intermediate in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia.

Caption: Simplified Anagrelide Synthesis Pathway.[1][2][3][4][5][6][7][8][9]

Signaling Pathway: Mechanism of Anagrelide Action

Anagrelide's therapeutic effect stems from its ability to inhibit phosphodiesterase III (PDE3), which plays a crucial role in platelet production.[10][11][12]

Caption: Anagrelide's Mechanism of Action.[10][11][12][13][14]

Conclusion

References

- 1. Production Method of Anagrelide hydrochloride - Chempedia - LookChem [lookchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]

- 4. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 5. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

- 6. EP2373654A1 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 7. WO2005080398A1 - Method for the production of anagrelide hydrochloride - Google Patents [patents.google.com]

- 8. EP1700859A2 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

- 9. US20030060630A1 - Method for the manufacture of Anagrelide - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 12. Anagrelide - Wikipedia [en.wikipedia.org]

- 13. mims.com [mims.com]

- 14. Anagrelide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Amino-2,3-dichlorobenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-dichlorobenzonitrile is a substituted aromatic compound with the chemical formula C₇H₄Cl₂N₂ and CAS number 147249-41-0.[1][2] This molecule incorporates a benzonitrile core functionalized with an amino group and two chlorine atoms, making it a versatile building block in organic synthesis. Its primary significance lies in its role as a potential starting material and a known impurity in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia and chronic myeloid leukemia.[3][4][5] The presence of both a nucleophilic amino group and an electrophilic nitrile group on the same aromatic ring allows for a variety of cyclization and functionalization reactions, particularly in the construction of heterocyclic scaffolds of medicinal importance.

Key Applications

The principal application of this compound in organic synthesis is as a precursor for the synthesis of quinazoline derivatives. The quinazoline scaffold is a core component of many biologically active compounds, including the aforementioned drug Anagrelide. The general strategy involves the reaction of the amino and nitrile functionalities with a suitable reagent to construct the fused pyrimidine ring of the quinazoline system.

While specific documented protocols starting directly from this compound are not extensively available in public literature, its close structural analogy to other 2-aminobenzonitriles allows for the adaptation of well-established synthetic methodologies. These reactions are crucial for the development of novel pharmaceuticals and other functional organic materials.

Data Presentation

The utility of 2-aminobenzonitrile derivatives, including this compound, is demonstrated by their participation in various cyclization and multicomponent reactions. The following table summarizes key reaction types and their potential products.

| Reaction Type | Reagents | Product Type | Reference |

| Cyclocondensation | Aldehydes, Ketones, Orthoesters | Substituted Quinazolines | [1][2][3] |

| Three-Component Reaction | Aldehydes, Arylboronic Acids | 4-Arylquinazolines | [3] |

| Annulation | N-Benzyl Cyanamides | 2-Aminoquinazolines | [6] |

| Cyclization with α-Halo Esters | α-Halo Esters, Base | Quinazolinones | [4][5] |

Experimental Protocols

The following protocol is a representative example of how this compound can be utilized in the synthesis of a quinazoline derivative, a key step analogous to the synthesis of Anagrelide. This protocol is adapted from general procedures for the synthesis of quinazolines from 2-aminobenzonitriles.

Protocol: Synthesis of a 6,7-dichloro-4-imino-3,4-dihydroquinazoline derivative

This protocol describes a plausible cyclocondensation reaction to form a substituted quinazoline.

Materials:

-

This compound

-

Orthoformate (e.g., Triethyl orthoformate)

-

Ammonium salt (e.g., Ammonium chloride)

-

Anhydrous solvent (e.g., Ethanol or Acetic Acid)

-

Stirring plate with heating

-

Round-bottom flask

-

Condenser

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the orthoformate (1.2 eq) and the ammonium salt (1.5 eq) to the solution.

-

Attach a condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired quinazoline derivative.

Expected Outcome:

This reaction is expected to yield a 6,7-dichloro-4-imino-3,4-dihydroquinazoline derivative. The yield will be dependent on the specific reaction conditions and the purity of the starting materials.

Visualizations

Logical Workflow for Quinazoline Synthesis

Caption: Synthetic workflow for a quinazoline derivative.

Signaling Pathway of Anagrelide

Caption: Anagrelide's mechanism of action.

References

- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. Darzens reaction - Wikipedia [en.wikipedia.org]

- 5. Darzens Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

6-Amino-2,3-dichlorobenzonitrile: A Versatile Building Block in Medicinal Chemistry

Introduction

6-Amino-2,3-dichlorobenzonitrile is a valuable heterocyclic building block in medicinal chemistry, primarily recognized for its role in the synthesis of pharmacologically active compounds. Its unique substitution pattern, featuring an amine, a nitrile, and two chlorine atoms on a benzene ring, provides multiple reactive sites for chemical modification and the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors and other therapeutic agents.

Application in the Synthesis of Anagrelide

A prominent application of the this compound scaffold is in the synthesis of Anagrelide, a phosphodiesterase III (PDE3) inhibitor used for the treatment of essential thrombocythemia, a myeloproliferative disorder characterized by an overproduction of platelets. The synthesis of Anagrelide typically starts from 2,3-dichloro-6-nitrobenzonitrile, which is a direct precursor to this compound.

Synthetic Workflow for Anagrelide

The overall synthetic strategy involves the reduction of the nitro group of 2,3-dichloro-6-nitrobenzonitrile to form the key amine intermediate, this compound. This intermediate then undergoes a series of reactions, including N-alkylation and cyclization, to construct the final imidazoquinazoline ring system of Anagrelide.

Caption: Synthetic workflow for Anagrelide from 2,3-dichloro-6-nitrobenzonitrile.

Experimental Protocols

Step 1: Synthesis of this compound from 2,3-Dichloro-6-nitrobenzonitrile

This step involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation or reduction using a metal salt in acidic medium.

-

Materials:

-

2,3-Dichloro-6-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure:

-

Suspend 2,3-dichloro-6-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Step 2: Synthesis of Anagrelide from this compound

The synthesis of Anagrelide from the amino-benzonitrile intermediate involves a multi-step process. A representative synthetic route is described in various patents.

-

Sub-step 2a: N-Alkylation

-

React this compound with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetone or DMF) to yield N-(6-cyano-2,3-dichlorobenzyl)glycine ethyl ester.

-

-

Sub-step 2b: First Cyclization

-

Treat the product from the previous step with cyanogen bromide in a suitable solvent (e.g., toluene) to form the intermediate ethyl 5,6-dichloro-2-imino-1,2,3,4-tetrahydroquinazoline-3-acetate.

-

-

Sub-step 2c: Second Cyclization (Intramolecular)

-

Induce intramolecular cyclization of the quinazoline intermediate by heating in a suitable solvent, often with a base, to form the final product, Anagrelide.

-

Biological Activity and Data Presentation

Anagrelide is a potent inhibitor of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP in megakaryocytes interferes with their maturation and proliferation, thereby reducing platelet production.

| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |

| Anagrelide | PDE3 | ~32 | Human platelets | [Generic data, specific citation needed] |

Signaling Pathway

The mechanism of action of Anagrelide involves the inhibition of PDE3, which plays a crucial role in the cAMP signaling pathway.

Caption: Anagrelide inhibits PDE3, leading to increased cAMP levels and subsequent inhibition of megakaryocyte maturation.

Conclusion

This compound is a key intermediate in the synthesis of the clinically important drug Anagrelide. The protocols and pathways described herein illustrate its significance as a building block in medicinal chemistry. The reactivity of its functional groups allows for the construction of complex heterocyclic systems with potent biological activities. Further exploration of this scaffold could lead to the discovery of novel therapeutic agents targeting a range of diseases.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Amino-2,3-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds, specifically focusing on the pathway to quinazoline derivatives, utilizing precursors related to 6-Amino-2,3-dichlorobenzonitrile. This document is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a valuable, yet underutilized, starting material in heterocyclic synthesis. Its reactive amino and nitrile functionalities, coupled with the influence of the dichloro-substitution pattern on the benzene ring, offer unique opportunities for the construction of diverse heterocyclic scaffolds. A significant application of this scaffold is in the synthesis of Anagrelide, a medication used to treat thrombocythemia. This document outlines the synthetic pathways that could potentially involve this compound as a key intermediate in the formation of quinazoline-based structures.

Synthetic Pathway Overview: From Nitrobenzonitrile to a Quinazoline Core

The primary documented route leading to a quinazoline structure from a precursor of this compound is the synthesis of Anagrelide. This multi-step synthesis involves the initial reduction of a nitro group to form the key amino functionality, followed by elaboration and cyclization to build the quinazoline ring system.

Caption: Synthetic pathway from 2,3-Dichloro-6-nitrobenzonitrile to Anagrelide.

Experimental Protocols

The following protocols are based on established synthetic routes for Anagrelide and its intermediates.

Protocol 1: Synthesis of this compound (Potential Intermediate)

While direct synthesis from this compound is not extensively documented, its formation from the corresponding nitro compound is a critical step.

Reaction Scheme:

2,3-Dichloro-6-nitrobenzonitrile → this compound

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,3-Dichloro-6-nitrobenzonitrile | 98% | Commercial Source |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent grade | Commercial Source |

| Concentrated Hydrochloric Acid (HCl) | 37% | Commercial Source |

| Ethanol (EtOH) | Anhydrous | Commercial Source |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house |

| Ethyl Acetate (EtOAc) | ACS Reagent grade | Commercial Source |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent grade | Commercial Source |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-6-nitrobenzonitrile (1.0 eq) in ethanol.

-

To this solution, add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Expected Yield: 80-90%

Protocol 2: Synthesis of Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate

This protocol describes the key cyclization step to form the quinazoline ring system from an N-substituted aminobenzylamine derivative.

Reaction Scheme:

Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate + Cyanogen Bromide → Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | Synthesized | - |

| Cyanogen Bromide (CNBr) | 97% | Commercial Source |

| Toluene | Anhydrous | Commercial Source |

| Triethylamine (TEA) | Anhydrous | Commercial Source |

Procedure:

-

Dissolve Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate (1.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[1]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in anhydrous toluene to the reaction mixture.[1]

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC. Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting crude product, often an iminoquinazoline intermediate, is then treated with a base like triethylamine in a suitable solvent such as ethanol and heated to induce cyclization.[1]

-

After cooling, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data:

| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| This compound | 187.03 | 80-90 |

| Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | 279.14 | 70-80 |

| Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | 330.17 | 60-70 |

| 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one (Anagrelide) | 256.09 | 85-95 (from iminoquinazoline) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the quinazoline derivatives.

Caption: General experimental workflow for synthesis and purification.

Conclusion

While this compound is not a widely reported starting material for a broad range of novel heterocycles, its role as a potential intermediate in the synthesis of the pharmaceutically important quinazoline derivative, Anagrelide, highlights its significance. The protocols provided herein offer a detailed guide for the synthesis of quinazoline-based structures from related precursors. Further exploration of the reactivity of this compound could unveil new synthetic routes to other novel and potentially bioactive heterocyclic compounds. Researchers are encouraged to investigate its cyclocondensation reactions with various electrophiles to expand its synthetic utility.

References

Application Notes and Protocols for 6-Amino-2,3-dichlorobenzonitrile in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-dichlorobenzonitrile is a halogenated aromatic compound with reactive amino and nitrile functionalities, making it a versatile building block for the synthesis of novel agrochemicals. While direct applications of this specific molecule in commercial agrochemicals are not widely documented, its structural motifs are present in known active compounds. The dichlorinated phenyl ring is a common feature in various herbicides and fungicides, and the aminobenzonitrile scaffold serves as a key intermediate in the synthesis of several classes of pesticides.[1][2]

These application notes provide a theoretical framework and hypothetical protocols for utilizing this compound as a starting material in the discovery and development of new herbicidal and fungicidal candidates. The proposed synthetic pathways are based on established chemical transformations of analogous compounds.

Potential Applications in Agrochemical Synthesis

The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for a diverse range of chemical modifications. These transformations can lead to the generation of compound libraries with potential activity as:

-

Herbicides: The dichlorinated phenyl moiety is a key toxophore in several herbicides. By modifying the amino and nitrile groups, it is possible to synthesize derivatives that may interfere with essential plant processes. For instance, conversion of the amino group to a urea or a sulfonamide can yield compounds that inhibit acetolactate synthase (ALS) or photosystem II (PSII), respectively.

-

Fungicides: The aminobenzonitrile structure is a precursor to heterocyclic systems known for their fungicidal properties, such as benzimidazoles and triazoles.[1][3] These classes of fungicides are known to act by inhibiting fungal cell division or sterol biosynthesis.

Hypothetical Agrochemical Candidate Synthesis

Synthesis of Phenylurea Derivatives with Potential Herbicidal Activity

Phenylurea herbicides, such as Diuron, are known inhibitors of Photosystem II. The following protocol outlines a hypothetical synthesis of a novel phenylurea derivative from this compound.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.87 g (10 mmol) of this compound in 30 mL of anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 mL (10 mmol) of dimethylcarbamoyl chloride dropwise to the stirred solution.

-

Reaction: After the addition is complete, add 1.5 mL (11 mmol) of triethylamine to the reaction mixture to act as a base. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the target phenylurea derivative.

dot

Synthesis of Benzimidazole Derivatives with Potential Fungicidal Activity

Benzimidazole fungicides are widely used in agriculture. A key synthetic step is the cyclization of an o-phenylenediamine derivative. While this compound is not a diamine, the nitrile group can be hydrolyzed to an amide and then potentially cyclized. A more direct, albeit hypothetical, approach could involve a reductive cyclization.

Experimental Protocol:

-

Amidine Formation: In a sealed tube, combine 1.87 g (10 mmol) of this compound with 10 mL of formamide and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

-

Reaction: Heat the mixture at 150 °C for 8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into 50 mL of ice-water. Collect the precipitate by filtration and wash with cold water.

-

Purification: The crude product can be recrystallized from ethanol to yield the desired benzimidazole derivative.

dot

Synthesis of Triazole Derivatives with Potential Fungicidal Activity

Triazole fungicides are another important class of agrochemicals. The synthesis of a triazole ring can be achieved through various methods, including the reaction of a nitrile with a nitrogen-containing reagent.

Experimental Protocol:

-